2-(2,3-二氢-1H-吲哚-1-基)-2-氧代乙基(4-甲基苯基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

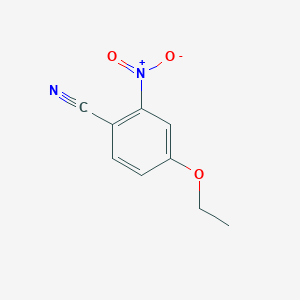

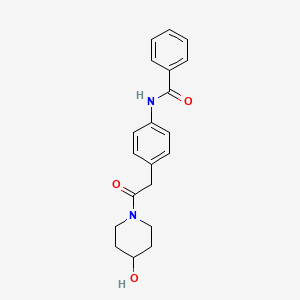

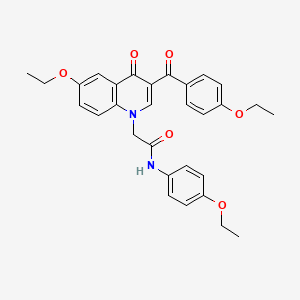

The compound of interest, 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate, is a derivative of indole, which is a structure of significant interest in medicinal chemistry due to its presence in many biologically active molecules. The indole moiety is known for its involvement in various chemical reactions and its ability to interact with biological targets, making it a valuable scaffold for drug development.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1,2-Bis(2-aryl-1H-indol-3-yl)ethynes involves a 5-exo-digonal double cyclization reaction of 1,4-bis(2-isocyanophenyl)buta-1,3-diyne with aryl Grignard reagents, yielding a range of products with different substituents . Although the specific synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (4-methylphenyl)acetate is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The structural property of 1,2-bis(2-phenyl-1H-indol-3-yl)ethyne was characterized by spectroscopic methods and X-ray analysis, providing insights into the arrangement of atoms and the overall shape of the molecule . These structural analyses are essential for understanding how such compounds interact with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, the regioselective addition of aromatic amines at the exocyclic C=C bond of 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetic acid esters has been reported, leading to the formation of 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates . This type of reaction demonstrates the reactivity of the indole scaffold and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their fluorescence, UV-vis spectra, and electrochemical features, are important for their practical applications. For instance, the fluorescence emission peaks of certain indole derivatives were observed around 450 nm, with high quantum yields indicating their potential use in fluorescence-based applications . Additionally, the stability of fluorescent derivatives in both acidic and basic solutions is advantageous for their manipulation and structural analysis .

科学研究应用

合成和生物活性

化合物 2-(2,3-二氢-1H-吲哚-1-基)-2-氧代乙基(4-甲基苯基)乙酸酯及其相关衍生物表现出广泛的活性,在科学研究领域引起了兴趣。一个重点领域是合成和评估衍生物的潜在生物活性。例如,Singh 和 Vedi (2014) 合成了一系列新型三唑基吲哚衍生物以评估其抗真菌活性,展示了该化合物在创建具有生物活性的分子中的用途 (Singh 和 Vedi,2014 年)。类似地,使用吲哚-3-乙酸衍生物合成内源性植物代谢物,如 7-羟基氧吲哚-3-乙酸,证明了该化合物在合成自然界中发现的复杂分子中的相关性 (Homer 和 Sperry,2014 年)。

化学合成和表征

该化合物及其衍生物在新型化学合成方法的开发中也至关重要。陈等人 (2016) 探索了芳香酮的 α-氧化以制备各种 2-(2-甲基苯基)-2-氧代乙基乙酸酯,展示了该化合物在有机合成中的多功能性 (陈、任、张和张,2016 年)。此外,对 3-烷基吲哚-2-乙酸酯甲酰化的研究提供了对吲哚类化合物的修饰和功能化的见解,进一步强调了科学界对这种化学结构的兴趣 (琼斯、泰勒和鲍耶,1974 年)。

生物学评价和潜在治疗应用

此外,2-(3-(2-氯-3-氧代-4-苯基环丁基)-1H-吲哚-1-基)-N'-(噻唑-2-基)乙酰肼等衍生物的合成和生物学评价强调了该化合物在发现新治疗剂方面的潜力。Muralikrishna 等人 (2014) 对这些化合物进行了表征,并筛选了它们的抗菌活性,突出了该化合物在药物研究中的相关性 (Muralikrishna、Ravindranath、Ch、Kala 和 Kumar,2014 年)。

作用机制

Target of Action

The primary target of this compound is the melatonin receptor . Melatonin is a neurohormone that plays a central role in the regulation of circadian rhythms in mammals, including humans . It also affects the activities of immune, cardiovascular, and reproductive systems .

Mode of Action

These compounds exhibit antidepressant, antioxidant, neuroprotective, hypotensive, and anticancer activities .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with melatonin and its receptors . These pathways are involved in a wide range of physiological processes, including the regulation of circadian rhythms, immune response, cardiovascular function, and reproductive system .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of melatonin and its analogues . These effects include antidepressant, antioxidant, neuroprotective, hypotensive, and anticancer activities .

属性

IUPAC Name |

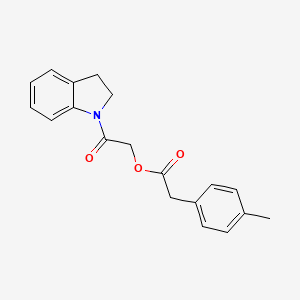

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-14-6-8-15(9-7-14)12-19(22)23-13-18(21)20-11-10-16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEHEGGBFAGTBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide](/img/structure/B3018522.png)

![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B3018524.png)

![Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B3018525.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3018530.png)